molecular formula C12H15NO B12008148 3-Tert-butyl-4-methoxybenzonitrile CAS No. 66737-90-4

3-Tert-butyl-4-methoxybenzonitrile

Cat. No.: B12008148
CAS No.: 66737-90-4
M. Wt: 189.25 g/mol
InChI Key: GYGMKKVKBQKHEA-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-methoxybenzonitrile: is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.259 g/mol . It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzonitrile core. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-methoxybenzonitrile typically involves the reaction of 3-tert-butyl-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Sandmeyer reaction , where the aldehyde is converted to the corresponding nitrile using copper(I) cyanide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The tert-butyl and methoxy groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

  • 3-tert-Butyl-4-methoxybenzaldehyde
  • 4-(tert-Butyl)-3-nitroaniline
  • 4-Bromo-3-methoxybenzonitrile
  • 3-(Bromomethyl)-4-methoxybenzonitrile
  • 4-Butoxy-3-ethoxybenzonitrile

Comparison: 3-Tert-butyl-4-methoxybenzonitrile is unique due to the presence of both tert-butyl and methoxy groups, which confer specific chemical properties such as increased steric hindrance and electron-donating effects. These properties distinguish it from other similar compounds and make it valuable in various applications .

Properties

CAS No.

66737-90-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-tert-butyl-4-methoxybenzonitrile

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-7H,1-4H3

InChI Key

GYGMKKVKBQKHEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C#N)OC

Origin of Product

United States

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